molecular formula C7H15ClN2O B1520321 2-amino-N-cyclopentylacetamide hydrochloride CAS No. 1187931-16-3

2-amino-N-cyclopentylacetamide hydrochloride

Cat. No.: B1520321
CAS No.: 1187931-16-3
M. Wt: 178.66 g/mol
InChI Key: KPLHAJPRECQCRB-UHFFFAOYSA-N
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Description

2-amino-N-cyclopentylacetamide hydrochloride is a synthetic compound . It has a molecular weight of 178.66 .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C7H14N2O.ClH/c8-5-7(10)9-6-3-1-2-4-6;/h6H,1-5,8H2,(H,9,10);1H .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Mechanism of Action of Species‐Selective Receptor Antagonists

Studies on compounds structurally related to "2-amino-N-cyclopentylacetamide hydrochloride" have contributed significantly to our understanding of receptor antagonism. For instance, the mechanism of action and species-selectivity of P2X7 receptor antagonists have been elucidated, highlighting their potential therapeutic implications in treating conditions influenced by this receptor pathway. Compounds such as AZ11645373 and N-{2-methyl-5-[(1R, 5S)-9-oxa-3,7-diazabicyclo[3.3.1]non-3-ylcarbonyl]phenyl} have been characterized to determine their interaction with species orthologues, offering insights into the development of targeted treatments (Michel et al., 2009).

Synthesis and Pharmacological Characterization

The synthesis and pharmacological characterization of novel compounds, such as the potent and selective group 2 metabotropic glutamate receptor agonist LY354740, demonstrate the importance of structural analogs in drug discovery. Such studies provide a foundation for developing medications that can interact with specific receptor subtypes, offering a more targeted approach to treatment and minimizing off-target effects. The detailed pharmacological profile of these compounds, including their efficacy and potential therapeutic uses, underscores the significance of chemical analogs in enhancing drug efficacy and specificity (Monn et al., 1997).

Antimicrobial Activities

The exploration of compounds for their antimicrobial properties is another critical area of research. Studies on the biosensitivity and theoretical electronic structure investigations of certain compounds and their metal complexes reveal their bioactive performance against various bacterial and fungal strains. These investigations help identify new antimicrobial agents and understand their mechanism of action at the molecular level, potentially leading to the development of new treatments for infectious diseases (Gemechu et al., 2021).

Development of Anticancer Agents

The synthesis of new heterocyclic compounds bearing a biologically active sulfonamide moiety has shown promise in the search for anticancer agents. The design and evaluation of these compounds for their in vitro antibacterial and antifungal activities, along with their potential against cancer cell lines, highlight the importance of chemical synthesis in developing novel therapeutic agents with diverse biological activities. Such research endeavors are crucial for expanding the arsenal of drugs available for cancer treatment, offering hope for more effective and less toxic options (Darwish et al., 2014).

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

2-amino-N-cyclopentylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c8-5-7(10)9-6-3-1-2-4-6;/h6H,1-5,8H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLHAJPRECQCRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70677622
Record name N-Cyclopentylglycinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187931-16-3
Record name Acetamide, 2-amino-N-cyclopentyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187931-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclopentylglycinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-N-cyclopentylacetamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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